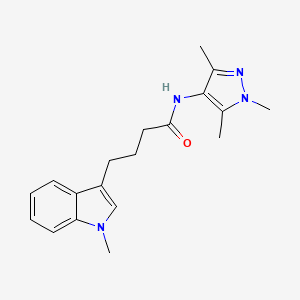![molecular formula C15H15ClN6O2 B12178582 4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methoxypyridin-3-yl)butanamide](/img/structure/B12178582.png)
4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methoxypyridin-3-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methoxypyridin-3-yl)butanamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a triazolo ring fused with a pyridazine ring, and a butanamide group attached to a methoxypyridine moiety. The presence of a chlorine atom in the triazolo ring further adds to its chemical diversity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methoxypyridin-3-yl)butanamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolo[4,3-b]pyridazine core. Common reagents include hydrazine derivatives and chlorinated pyridazines.
Introduction of the Butanamide Group: The butanamide group is introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Methoxypyridine Attachment: The final step involves the attachment of the methoxypyridine moiety, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methoxypyridin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methoxypyridin-3-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methoxypyridin-3-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine
- tert-Butyl (6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate
Uniqueness
4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methoxypyridin-3-yl)butanamide stands out due to its combination of a triazolopyridazine core with a butanamide group and a methoxypyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C15H15ClN6O2 |
|---|---|
分子量 |
346.77 g/mol |
IUPAC名 |
4-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methoxypyridin-3-yl)butanamide |
InChI |
InChI=1S/C15H15ClN6O2/c1-24-15-8-5-10(9-17-15)18-14(23)4-2-3-12-19-20-13-7-6-11(16)21-22(12)13/h5-9H,2-4H2,1H3,(H,18,23) |
InChIキー |
FAISVESCVQFEIN-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C=C1)NC(=O)CCCC2=NN=C3N2N=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-2-methylpropanamide](/img/structure/B12178503.png)
![N'-[6-(4-chlorophenyl)pyridazin-3-yl]-N,N-diethylpropane-1,3-diamine](/img/structure/B12178507.png)
![1-[(5-bromo-1H-indol-1-yl)acetyl]prolinamide](/img/structure/B12178510.png)
![N-[(2E)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-4-oxo-4-(3-oxopiperazin-1-yl)butanamide](/img/structure/B12178511.png)

![3-phenyl-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12178523.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12178529.png)
![3-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B12178530.png)

![2-Propanol, 1-(4-chloro-2-methylphenoxy)-3-[(1-methylethyl)amino]-](/img/structure/B12178548.png)
![3-(3,4-dimethoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B12178551.png)
![N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B12178559.png)

![4-hydroxy-6-methoxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide](/img/structure/B12178570.png)
